6-Methoxyisoquinoline hydrochloride

Description

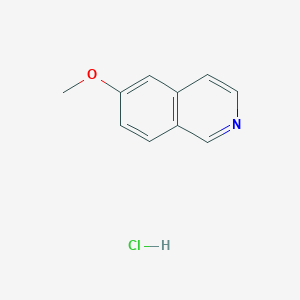

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDVDRMCCCPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675212 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915865-96-2 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Methoxyisoquinoline (B27300) Hydrochloride and its Precursors

The construction of the 6-methoxyisoquinoline scaffold relies on several key synthetic methodologies, including multi-step organic synthesis approaches and the strategic utilization of precursors in cyclization reactions.

Multi-step Organic Synthesis Approaches

The synthesis of 6-methoxyisoquinoline and its derivatives often involves multi-step sequences that begin with readily available starting materials. youtube.comsyrris.jp A common strategy is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgslideshare.net For instance, the synthesis can commence with the condensation of benzaldehyde (B42025) and nitromethane, followed by reduction, acetylation, cyclodehydration, and a final reduction to form the isoquinoline (B145761) ring system. youtube.com

Another prominent multi-step approach is the Pomeranz-Fritsch reaction. drugfuture.comwikipedia.orgthermofisher.comchemistry-reaction.com This method involves the acid-catalyzed cyclization of benzalaminoacetals, which are themselves formed from the condensation of an aromatic aldehyde and an aminoacetal. drugfuture.comwikipedia.orgchemistry-reaction.com A modification of this, the Pomeranz–Fritsch–Bobbitt cyclization, is also employed for the synthesis of related tetrahydroisoquinoline derivatives. mdpi.com

The Doebner reaction offers an alternative one-step method to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives, which can be further modified. This reaction involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) in ethanol. nih.gov

Flow chemistry has also been applied to the multi-step synthesis of related alkaloid natural products, demonstrating a modern approach to molecular assembly that can be adapted for isoquinoline synthesis. syrris.jp This technique utilizes immobilized reagents and catalysts in a continuous sequence of reactions. syrris.jp

Precursor Utilization in Isoquinoline Ring Formation

The choice of precursors is critical in directing the synthesis towards the desired 6-methoxyisoquinoline structure. In the Pomeranz-Fritsch reaction, 3-methoxybenzaldehyde (B106831) or its derivatives are common starting materials to introduce the methoxy (B1213986) group at the desired position. The reaction proceeds through the formation of a benzalaminoacetal intermediate. wikipedia.orgchemistry-reaction.com

For the Bischler-Napieralski reaction, β-arylethylamides are the key precursors. wikipedia.orgorganic-chemistry.org For example, N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide can be cyclized to form a dihydroisoquinoline derivative. wikipedia.org The nature of the substituents on the aryl ring of the β-arylethylamide influences the outcome of the cyclization. wikipedia.org

In the Skraup synthesis, a method for producing quinolines and their derivatives, p-methoxyaniline is a key precursor, which reacts with glycerol, an oxidizing agent, and sulfuric acid. google.com

| Precursor | Synthetic Method | Resulting Core Structure |

| 3-Methoxybenzaldehyde | Pomeranz-Fritsch Reaction | 6-Methoxyisoquinoline |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | Bischler-Napieralski Reaction | Dihydroisoquinoline |

| p-Methoxyaniline | Skraup Synthesis | 6-Methoxyquinoline |

Cyclization Reactions

Cyclization is the cornerstone of isoquinoline synthesis, with several named reactions being central to this transformation. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form dihydroisoquinolines. wikipedia.orgslideshare.net This reaction is typically carried out in acidic conditions with a dehydrating agent. wikipedia.org The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines. wikipedia.org

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgthermofisher.comchemistry-reaction.com This reaction involves the formation of a Schiff base followed by ring closure. researchgate.net Variations of this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com

The Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, has been utilized in the diastereoselective synthesis of tetrahydroisoquinoline derivatives. mdpi.com This approach involves the formation of a morpholinone derivative which is then cyclized to the tetrahydroisoquinoline core. mdpi.com

Esterification and Other Functional Group Modifications

Following the construction of the isoquinoline core, functional group modifications are often necessary to arrive at the final target molecule. Esterification is a common reaction in this context. researchgate.netyoutube.comyoutube.com For instance, 6-methoxy-2-arylquinoline-4-carboxylic acids can be converted to their corresponding methyl esters by reacting with methyl iodide in the presence of potassium carbonate. nih.gov The classic Fischer esterification, which treats a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. researchgate.netyoutube.comyoutube.com

Other important functional group transformations include the reduction of carboxylic acid groups to alcohols using reagents like lithium aluminum hydride (LiAlH4). nih.gov Demethylation of a methoxy group to a hydroxyl group can be achieved by heating with pyridine (B92270) hydrochloride.

Key Reagents and Optimized Reaction Conditions

The success of the synthetic pathways to 6-methoxyisoquinoline hydrochloride is highly dependent on the selection of appropriate reagents and the optimization of reaction conditions.

Catalyst Systems

A variety of catalyst systems are employed to facilitate the key transformations in the synthesis of 6-methoxyisoquinoline and its precursors.

In the Bischler-Napieralski reaction , dehydrating acids are crucial. Phosphoryl chloride (POCl3) is widely used, as are phosphorus pentoxide (P2O5), stannic chloride (SnCl4), and boron trifluoride etherate (BF3·OEt2). wikipedia.orgorganic-chemistry.org For less reactive starting materials, a mixture of P2O5 in refluxing POCl3 is often effective. wikipedia.org

The Pomeranz-Fritsch reaction is typically promoted by strong acids. wikipedia.org While sulfuric acid was used in the original procedure, Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates have also been employed. wikipedia.org

For Skraup synthesis of the related 6-methoxyquinoline, ferrous sulfate (B86663) acts as a catalyst in a reaction mixture containing concentrated sulfuric acid. google.com

Palladium catalysts are utilized in modern cross-coupling reactions to form C-C bonds, which can be a key step in the synthesis of functionalized isoquinolines. For instance, palladium-catalyzed aminocarbonylation of a halogenated isoquinoline can be used to introduce a carboxamide group.

In some syntheses of related quinoline (B57606) structures, transition metal catalysts are used in conjunction with co-catalysts in high-temperature reactions. chemicalbook.com Furthermore, novel catalyst systems, such as modified zirconium metal-organic frameworks (MOFs), have been developed for the synthesis of polyhydroquinoline derivatives. nih.gov

| Reaction | Catalyst/Reagent | Function |

| Bischler-Napieralski | POCl3, P2O5 | Dehydrating agent, Lewis acid |

| Pomeranz-Fritsch | H2SO4, Lewis acids | Acid catalyst for cyclization |

| Skraup Synthesis | FeSO4, H2SO4 | Catalyst and reaction medium |

| Aminocarbonylation | Palladium catalyst | C-C bond formation |

| Polyhydroquinoline Synthesis | Zirconium MOF | Heterogeneous catalyst |

The optimization of reaction conditions, including temperature, solvent, and reaction time, is critical for maximizing yields and minimizing side products. nih.gov For example, in the Bischler-Napieralski reaction, the temperature can range from room temperature to 100 °C depending on the specific reagents used. wikipedia.org In the Skraup synthesis of 6-methoxyquinoline, the reaction is typically refluxed at 140 °C for several hours. google.com

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of 6-methoxyisoquinoline, directly impacting the reaction rate, yield, and purity of the product.

In the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide, a dehydrating agent is required. wikipedia.orgorganicreactions.org Common solvents for this reaction are non-polar aromatic hydrocarbons such as toluene (B28343) and xylene, often used at their reflux temperatures to provide the necessary energy for the cyclization to occur. organic-chemistry.org The use of higher boiling point solvents like xylene can lead to higher reaction rates. However, for substrates that are sensitive to high temperatures, a lower boiling point solvent like toluene might be preferred to minimize side reactions. The selection of the dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), also influences the optimal temperature, with POCl₃ often allowing for milder conditions. wikipedia.orgorganic-chemistry.org For instance, the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-formamide, a precursor to 6-methoxy-3,4-dihydroisoquinoline, can be effectively carried out in refluxing toluene with POCl₃.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org Traditionally, strong protic acids like concentrated sulfuric acid are used, which also acts as the solvent in some cases. wikipedia.org The reaction is typically conducted at elevated temperatures. The use of Lewis acids as catalysts in various organic solvents has also been explored to achieve milder reaction conditions.

The Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, is often catalyzed by a protic or Lewis acid. The choice of solvent can significantly affect the reaction's efficiency. While the reaction can be performed in a range of solvents, the optimal choice depends on the specific substrates and catalyst used.

A one-pot synthesis of the closely related 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxyphenethylamine (B193588) involves a formylation step in refluxing ethyl formate, followed by cyclization using oxalyl chloride and a phosphotungstic acid catalyst, with the final product crystallized from an alcohol solvent after cooling to 5-10 °C. google.com This suggests that a similar solvent and temperature profile could be applicable to the synthesis of this compound.

Table 1: General Solvent and Temperature Conditions for Isoquinoline Synthesis

| Reaction | Typical Solvents | Typical Temperature Range | Notes |

| Bischler-Napieralski | Toluene, Xylene, Acetonitrile | Reflux (110-140°C) | Requires a dehydrating agent (e.g., POCl₃, P₂O₅). wikipedia.orgorganic-chemistry.org |

| Pomeranz-Fritsch | Concentrated H₂SO₄, Trifluoroacetic Anhydride | Elevated temperatures | The acid can act as both catalyst and solvent. wikipedia.org |

| Pictet-Spengler | Protic and Aprotic Solvents | Varies with catalyst and substrate | Often acid-catalyzed. |

Reaction Time Optimization

Optimizing the reaction time is crucial for maximizing the yield of this compound while minimizing the formation of byproducts and reducing energy consumption.

In the Bischler-Napieralski reaction , the reaction time is highly dependent on the reactivity of the substrate, the choice of solvent, and the temperature. For activated aromatic rings, the cyclization can be relatively fast, often complete within a few hours at reflux temperatures. organic-chemistry.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. For instance, in the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a reflux time of 6 hours was employed for the initial formylation step. google.com

For the Pomeranz-Fritsch reaction , the reaction time can also vary significantly. The original procedures often required prolonged heating. wikipedia.org Modern modifications, however, aim to reduce the reaction time through the use of more efficient catalysts and reaction conditions.

The optimization of reaction time is a key aspect of process development, especially for industrial applications, to ensure an efficient and economical synthesis.

Table 2: Illustrative Reaction Times for Isoquinoline Synthesis

| Reaction Type | Substrate Example | Reaction Time | Yield | Reference |

| Bischler-Napieralski (One-pot) | 3,4-dimethoxyphenethylamine | 6 h (reflux) | 77-79% | google.com |

| Modified Bischler-Napieralski | N-(1,2-diarylethyl)amides | Not specified | up to 92% | organic-chemistry.org |

Advanced Synthetic Strategies

Modern synthetic chemistry focuses on developing more efficient, sustainable, and scalable methods for the production of valuable compounds like this compound.

Green chemistry principles are increasingly being applied to the synthesis of isoquinolines to reduce the environmental impact of chemical processes. niscpr.res.in This includes the use of greener solvents, alternative energy sources, and catalytic methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govnih.gov The application of microwave irradiation to the Bischler-Napieralski or Pictet-Spengler reactions can facilitate the rapid synthesis of isoquinoline libraries. organic-chemistry.org This technique allows for efficient energy transfer directly to the reacting molecules, leading to faster heating and often improved reaction outcomes. nih.gov

The use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) and the development of recyclable catalytic systems are other important green chemistry approaches. niscpr.res.in For instance, a Ru(II)/PEG-400 system has been developed for the synthesis of isoquinoline derivatives, offering a simple extraction procedure and a reusable catalyst. niscpr.res.in Furthermore, performing reactions in water , the most environmentally benign solvent, is a highly desirable goal in green chemistry. mdpi.com

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of pharmaceuticals and their intermediates, including improved safety, better heat and mass transfer, and enhanced process control and scalability. mdpi.combeilstein-journals.orgrsc.orgcuriaglobal.comresearchgate.net

The synthesis of isoquinoline alkaloids and related pharmaceutical intermediates is well-suited for continuous flow systems. nih.govmdpi.com A multi-step flow process allows for the integration of reaction, separation, and purification steps, leading to a more streamlined and efficient manufacturing process. mdpi.com For example, a fully continuous process for the synthesis of ibuprofen (B1674241) has been demonstrated, showcasing the potential of this technology for high-volume pharmaceuticals. beilstein-journals.org

The key advantages of flow chemistry for the synthesis of this compound would include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling reactive intermediates and exothermic reactions. curiaglobal.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity. rsc.org

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it involves running the process for a longer duration rather than increasing the reactor size. curiaglobal.com

Computational fluid dynamics (CFD) can be a valuable tool in designing and optimizing continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Chemical Reactivity and Derivatization

The chemical reactivity of 6-methoxyisoquinoline is influenced by the electron-donating methoxy group and the inherent reactivity of the isoquinoline ring system.

The isoquinoline nucleus can undergo oxidation reactions, and the presence of the methoxy group can influence the outcome. The benzene (B151609) ring of the isoquinoline is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack. However, under strong oxidizing conditions, both rings can be affected.

The oxidation of alkyl-substituted benzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically results in the formation of a carboxylic acid at the benzylic position, provided a benzylic hydrogen is present. libretexts.orgmasterorganicchemistry.com In the case of 6-methoxyisoquinoline, if an alkyl substituent were present on the benzene ring, it would likely be oxidized to a carboxylic acid group under these conditions.

The double bonds within the isoquinoline ring system can also be susceptible to oxidation. Under mild conditions, potassium permanganate can convert alkenes to diols. libretexts.org However, with hot, concentrated, and acidified KMnO₄, cleavage of the carbon-carbon double bonds can occur, leading to the formation of carbonyl compounds, which may be further oxidized to carboxylic acids. libretexts.orgchemistrysteps.com The pyridine ring of quinoline itself can be cleaved by strong oxidation with KMnO₄ to yield pyridine-2,3-dicarboxylic acid. A similar cleavage could be expected for the pyridine ring of 6-methoxyisoquinoline.

The photochemical oxidation of methoxy-substituted isoquinoline N-oxides has been shown to yield various photoisomers, including 1(2H)-isoquinolones. rsc.org The position of the methoxy group has a significant directing effect on the photoreactions. rsc.org

Reduction Reactions

The reduction of the isoquinoline core in this compound can be achieved through several methodologies, primarily targeting the pyridine ring to yield the corresponding tetrahydroisoquinoline derivative. Catalytic hydrogenation and dissolving metal reductions are the most prominent methods employed for this transformation.

Catalytic Hydrogenation: The most common reduction method involves the catalytic hydrogenation of the C=N bond within the pyridine ring. This reaction typically leads to the selective formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Various catalysts and conditions have been reported for this transformation, with palladium-based catalysts being frequently utilized. For instance, the hydrogenation of 7-benzyloxy-6-methoxyisoquinoline, a related derivative, in the presence of a palladium catalyst effectively yields the corresponding tetrahydroisoquinoline. nih.gov The choice of catalyst and reaction parameters can be crucial to avoid undesired side reactions, such as the cleavage of the methoxy group or reduction of the benzene ring.

| Catalyst | Pressure | Solvent | Product | Observations | Reference |

| Palladium on Carbon (Pd/C) | 1 bar | Methanol | 7-Hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | High yield debenzylation and reduction. | nih.gov |

| Palladium on Carbon (Pd/C) | 40 bar | Methanol/Formic Acid | 7-Benzyloxy-6-methoxy-1-(N,N-dimethylaminomethyl)isoquinoline | Only the aminomethyl group was hydrogenolyzed, benzyl (B1604629) ether remained intact. | nih.gov |

Dissolving Metal Reductions (Birch Reduction): The Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), is a powerful method for the partial reduction of aromatic rings. wikipedia.org This reaction proceeds via a radical anion intermediate. pharmaguideline.com While broadly applicable, the regioselectivity of the Birch reduction on substituted aromatic systems is highly dependent on the electronic nature of the substituents. For 6-methoxyisoquinoline, the electron-donating methoxy group would influence the position of protonation on the aromatic ring. pharmaguideline.com Recent advancements in mechanochemistry have demonstrated a simplified, ammonia-free Birch reduction protocol using a ball mill, which significantly reduces reaction times and simplifies the procedure. hokudai.ac.jp Although specific examples for this compound are not extensively detailed in the provided literature, the general principles of the Birch reduction suggest it as a viable, albeit potentially less selective, method for modifying the carbocyclic ring compared to the targeted reduction of the heterocyclic ring via catalytic hydrogenation. wikipedia.orgresearchgate.net

Nucleophilic and Electrophilic Substitution Pathways

The dual-ring system of this compound exhibits distinct reactivity towards nucleophilic and electrophilic reagents. The pyridine moiety is generally susceptible to nucleophilic attack, while the benzene ring is the site for electrophilic substitution.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring in isoquinoline makes it prone to nucleophilic attack, particularly at the C1 and C3 positions. pharmaguideline.com The presence of a good leaving group at these positions facilitates substitution. For instance, in related quinoline systems, the displacement of a C4-O-aryl group by thiols has been observed. researchgate.net While specific studies on this compound are limited, it is anticipated that nucleophilic substitution would preferentially occur at the C1 position. The reaction is often facilitated by the formation of a Meisenheimer-like intermediate.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system occurs preferentially on the more electron-rich benzene ring, at positions C5 and C8. pharmaguideline.com The stability of the resulting Wheland intermediate, a resonance-stabilized carbocation, dictates this regioselectivity. The presence of the methoxy group at the C6 position is expected to further activate the benzene ring towards electrophilic attack.

Influence of the Methoxy Substituent on Chemical Behavior

The methoxy group at the 6-position plays a pivotal role in modulating the reactivity and regioselectivity of chemical transformations on the isoquinoline scaffold.

Influence on Reduction: In catalytic hydrogenation, the methoxy group is generally stable, allowing for the selective reduction of the pyridine ring. However, under harsh hydrogenolysis conditions, cleavage of the methoxy group can occur. In the context of a Birch reduction, the electron-donating nature of the methoxy group would direct the reduction to specific positions on the benzene ring, leading to the formation of a dihydro-derivative with a defined substitution pattern.

Influence on Substitution Reactions:

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

Structural elucidation is the process of determining the precise atomic arrangement of a molecule. chemicalbook.com For 6-Methoxyisoquinoline (B27300) hydrochloride, this involves a combination of spectroscopic methods to build a complete and verified molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. beilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-Methoxyisoquinoline hydrochloride, both ¹H (proton) and ¹³C NMR are used to map out the carbon and hydrogen framework.

In the ¹H NMR spectrum of the free base, 6-methoxyisoquinoline, the protons on the heterocyclic and benzene (B151609) rings exhibit distinct chemical shifts. The formation of the hydrochloride salt involves the protonation of the nitrogen atom, which significantly influences the electronic environment of the nearby protons, particularly H-1 and H-3, causing their signals to shift downfield. The methoxy (B1213986) group protons typically appear as a sharp singlet around 4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the heterocyclic ring are influenced by the electronegative nitrogen, while those in the benzene ring are affected by the methoxy substituent. Similar to the proton spectrum, salt formation leads to downfield shifts for the carbons adjacent to the protonated nitrogen. Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are often used to definitively assign each proton and carbon signal and confirm the connectivity between them. rsc.orgbeilstein-journals.org

Table 1: Predicted NMR Spectral Data for 6-Methoxyisoquinoline Note: Data is for the free base (6-Methoxyisoquinoline). Chemical shifts for the hydrochloride salt will be shifted, particularly for nuclei near the protonated nitrogen atom.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|---|

| 1 | ~9.02 (s) | ~150.5 | Proton on the carbon adjacent to nitrogen. Experiences a significant downfield shift upon protonation. |

| 3 | ~8.66 (s) | ~145.0 | Proton on the carbon between the two rings. Experiences a downfield shift upon protonation. |

| 4 | ~7.87 (d) | ~118.4 | Proton on the heterocyclic ring. |

| 5 | ~7.87 (d) | ~129.6 | Proton on the benzene ring adjacent to the fusion. |

| 7 | ~7.28 (dd) | ~121.1 | Proton on the benzene ring ortho to the methoxy group. |

| 8 | ~7.37 (d) | ~103.6 | Proton on the benzene ring ortho to the methoxy group. |

| -OCH₃ | ~4.01 (s) | ~55.6 | Protons of the methoxy group. |

| 6 | N/A | ~162.0 | Carbon bearing the methoxy group. |

| 4a | N/A | ~125.3 | Quaternary carbon at the ring fusion. |

| 8a | N/A | ~136.6 | Quaternary carbon at the ring fusion. |

Data is estimated based on spectral data for 4-Bromo-6-methoxyisoquinoline. acs.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. chemicalbook.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀ClNO.

In practice, techniques like electrospray ionization (ESI) are often used, which would detect the cationic portion of the molecule, 6-methoxyisoquinolinium ([C₁₀H₁₀NO]⁺). The observed mass would be compared to the calculated exact mass to validate the elemental composition. rsc.org Analysis of the isotopic pattern can further confirm the presence of elements like chlorine. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, providing further structural confirmation by identifying characteristic neutral losses, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

Table 2: High-Resolution Mass Spectrometry Data for 6-Methoxyisoquinoline Cation

| Ion | Molecular Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Confirms the mass of the protonated free base. |

Data derived from mass spectral information for the free base. chemicalbook.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms in the crystal lattice.

Chromatographic Methods for Purity and Analysis

Chromatography is essential for separating components of a mixture and is widely used for the purification and purity assessment of chemical compounds. rsc.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds and related substances. google.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, such as acetonitrile and water. An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the analyte is in its protonated form, which results in sharper, more symmetrical peaks. The separation is monitored using a UV detector, typically set at a wavelength where the isoquinoline (B145761) ring system strongly absorbs light. By comparing the retention time of the main peak to that of a reference standard, the compound's identity can be confirmed. The purity is determined by integrating the area of all peaks in the chromatogram; in a pure sample, the main peak should account for >99% of the total area. This method can be validated for parameters like linearity, accuracy, and precision. dicp.ac.cn

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

Column chromatography is a fundamental purification technique used to isolate a desired compound from reaction byproducts or starting materials on a preparative scale. rsc.org For the purification of 6-Methoxyisoquinoline, a normal-phase setup is commonly used.

In this method, a glass column is packed with a polar stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and a nonpolar mobile phase (eluent) is passed through it. Separation occurs based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and move down the column more slowly, while less polar compounds elute faster. A gradient of solvents, typically starting with a nonpolar solvent like petroleum ether or hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds in order of increasing polarity. acs.org For basic compounds like isoquinolines, a small amount of a base such as triethylamine may be added to the eluent to prevent peak tailing and improve separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated. googleapis.com

Table 4: Typical Column Chromatography Parameters for Purification of 6-Methoxyisoquinoline

| Parameter | Typical Material/Solvent |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient system, e.g., Petroleum Ether / Ethyl Acetate (from 20:1 to 8:1) |

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. youtube.com The resulting spectrum is a plot of absorbed energy versus wavenumber, which serves as a unique molecular "fingerprint." youtube.com Each peak in the spectrum corresponds to a specific type of bond vibration, such as stretching or bending. youtube.comyoutube.com

For this compound, the FT-IR spectrum is characterized by vibrations originating from the isoquinoline ring system and the methoxy (-OCH₃) group. The analysis of isoquinoline and its derivatives, often supported by Density Functional Theory (DFT) calculations, helps in the assignment of these vibrational bands. nih.gov

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The methyl group in the methoxy substituent gives rise to symmetric and asymmetric C-H stretching vibrations, which are expected in the 2800-3000 cm⁻¹ region. youtube.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline aromatic rings typically appear in the 1500-1680 cm⁻¹ region. vscht.czscialert.net

C-O Stretching: The ether linkage (Aryl-O-CH₃) is expected to produce a strong, characteristic C-O stretching band. Aryl alkyl ethers typically show an asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the ring and are found in the fingerprint region (below 1500 cm⁻¹). vscht.cz

The following interactive table summarizes the expected characteristic FT-IR absorption bands for this compound based on typical functional group frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic Ring (Isoquinoline) |

| 2960-2850 | C-H Stretching | Methyl of Methoxy Group |

| 1680-1500 | C=C and C=N Stretching | Aromatic Ring (Isoquinoline) |

| 1275-1200 | Asymmetric C-O-C Stretching | Aryl Ether (Methoxy Group) |

| 1075-1020 | Symmetric C-O-C Stretching | Aryl Ether (Methoxy Group) |

| Below 1500 | C-H Bending and Ring Vibrations | Fingerprint Region |

Multidimensional Infrared and Raman Spectroscopy

Multidimensional vibrational spectroscopy techniques, such as two-dimensional infrared (2D IR) and two-dimensional Raman (2D Raman) spectroscopy, are advanced methods that provide insights beyond linear absorption spectra. nih.govchemrxiv.org These techniques can reveal couplings between different vibrational modes, track energy transfer processes, and elucidate the dynamics of molecular structures on ultrafast timescales. nih.govchemrxiv.org

2D IR spectroscopy, for example, spreads the vibrational spectrum across two frequency axes, generating cross-peaks between coupled vibrations. chemrxiv.org The presence and evolution of these cross-peaks can provide detailed information about molecular geometry, intramolecular interactions, and conformational changes. nih.gov Similarly, multidimensional Raman techniques can uncover photoinduced relaxation processes and wavepacket motions in molecules. nih.gov

While these advanced spectroscopic methods hold great potential for detailed structural and dynamic analysis, a review of available scientific literature indicates that specific experimental studies applying multidimensional infrared or Raman spectroscopy directly to this compound have not been widely published. However, theoretical studies utilizing DFT and anharmonic approximations have been performed to picture the 2D IR spectra of the parent compound, isoquinoline, demonstrating academic interest in the complex vibrational behavior of this class of molecules. researchgate.net The application of these powerful techniques could, in the future, offer a deeper understanding of the intramolecular dynamics and environmental interactions of this compound.

Structure Activity Relationship Sar Studies of 6 Methoxyisoquinoline Hydrochloride and Its Analogs

Computational and In Silico Approaches to SAR

In recent years, computational methods have become indispensable tools in drug discovery and development. These in silico approaches provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.org By analyzing the physicochemical properties of molecules, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs. scribd.comnih.gov

For isoquinoline (B145761) derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. For instance, research on pyrimido-isoquinolin-quinones has utilized 3D-QSAR models to design new derivatives with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models revealed that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are key determinants of their antibacterial potency. nih.gov Similarly, QSAR studies on other quinoline (B57606) and isoquinoline analogs have highlighted the importance of specific descriptors like electronic and lipophilic parameters in influencing cytotoxicity and antiviral activity. nih.govnih.gov

The general principle of QSAR is based on the assumption that the biological activity of a compound is a function of its molecular structure. scribd.com Therefore, by quantifying structural features and correlating them with observed activity, predictive models can be built. These models are often developed using statistical methods like multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS). nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is widely used to understand the binding mode of a ligand to its target protein, providing insights into the key interactions that stabilize the complex.

In the context of isoquinoline and its analogs, molecular docking has been employed to elucidate their mechanism of action against various biological targets. For example, docking studies have helped to understand the binding of quinoline derivatives to enzymes like ectonucleotidases, revealing favorable interactions with amino acid residues in the active site. researchgate.net Similarly, docking simulations of 7-hydroxy-6-methoxy-2H-chromen-2-one with lipoxygenase (LOX) have shown significant molecular interactions, suggesting its potential as an anti-inflammatory agent. nih.gov

The process of molecular docking involves predicting the conformation and orientation of a ligand within a protein's binding site and estimating the binding affinity. This information is crucial for understanding the structure-activity relationship and for designing new inhibitors with improved potency and selectivity. nih.gov The stability of the ligand-protein complex is often further evaluated using molecular dynamics simulations. nih.gov

Virtual Screening for Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnus.edu.sg This method is a cost-effective alternative to high-throughput screening (HTS) and can significantly accelerate the lead identification process. nih.gov

Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). idrblab.org SBVS relies on the 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to dock and score potential ligands. idrblab.org LBVS, on the other hand, uses the structural information of known active compounds to identify new molecules with similar properties. idrblab.org

The application of virtual screening has been successful in identifying lead compounds for a variety of targets. nih.gov By prioritizing chemical libraries, virtual screening helps to focus experimental efforts on a smaller, more promising set of compounds, thereby increasing the efficiency of the drug discovery pipeline. nih.govspringernature.com

Impact of Substituent Modifications on Bioactivity

The biological activity of a molecule can be significantly altered by modifying its substituents. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its ability to bind to a target, its metabolic stability, and its solubility.

Role of the Methoxy (B1213986) Group in Pharmacological Profile

The methoxy group (-OCH3) is a common substituent in many biologically active compounds, including those with an isoquinoline scaffold. chemimpex.com Its presence can have a profound impact on the pharmacological profile of a molecule. The methoxy group can influence a compound's lipophilicity, electronic properties, and steric interactions, all of which can affect its binding to a biological target. chemimpex.com

In the context of isoquinoline derivatives, the position and number of methoxy groups can be critical for activity. For example, 6-methoxyisoquinoline (B27300) serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The methoxy group at the 6-position is a key feature of this aromatic heterocyclic compound. chemimpex.com

Influence of Ester and Carboxylic Acid Derivatives

The introduction of ester and carboxylic acid functionalities into the isoquinoline scaffold can significantly modulate its biological activity. These groups can alter the polarity, solubility, and hydrogen bonding capabilities of the parent molecule, leading to changes in its interaction with biological targets.

For instance, quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes that play a role in cancer and other diseases. researchgate.net The carboxylic acid group is often a key pharmacophore that interacts with the active site of these enzymes. researchgate.net Similarly, the conversion of a carboxylic acid to an ester can influence the compound's ability to cross cell membranes and may act as a prodrug that is hydrolyzed to the active carboxylic acid in vivo.

Effects of Halogenation on Bioactivity

Research into the structure-activity relationships (SAR) of halogenated 1-benzyl-tetrahydroisoquinoline (THIQ) derivatives, which share the core isoquinoline structure, has revealed important trends. The placement of a halogen on the benzylic ring of these THIQ analogs is a significant determinant of their affinity for dopamine (B1211576) receptors. For instance, studies have shown that 2'-bromobenzyl derivatives exhibit a tenfold higher affinity for both D1 and D2 dopamine receptors compared to their 2',4'-dichlorobenzyl counterparts. This suggests that both the type of halogen and its substitution pattern are critical for receptor binding.

In a series of 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines, all tested compounds showed a high affinity for D1-like and/or D2-like dopamine receptors. This highlights the favorable contribution of the chloro substituent at the 7-position of the tetrahydroisoquinoline core to the observed bioactivity.

While direct and extensive SAR studies on the effects of halogenation specifically on the 6-methoxyisoquinoline hydrochloride parent molecule are not widely detailed in the available literature, the principles observed in closely related analogs, such as the tetrahydroisoquinolines, provide valuable insights. The electronic effects and lipophilicity changes brought about by halogenation are key factors that can alter a molecule's interaction with biological targets.

Table 1: Effect of Halogenation on the Bioactivity of Isoquinoline Analogs

| Compound Series | Halogen Substitution | Observed Bioactivity/Affinity |

| 1-Benzyl-tetrahydroisoquinolines | 2'-Bromobenzyl | High affinity for D1 and D2 dopamine receptors. |

| 1-Benzyl-tetrahydroisoquinolines | 2',4'-Dichlorobenzyl | 10-fold lower affinity for D1/D2 receptors compared to 2'-bromobenzyl analogs. |

| 1-Benzyl-tetrahydroisoquinolines | 7-Chloro on the THIQ core | High affinity for D1-like and/or D2-like dopamine receptors. |

This table illustrates the influence of the type and position of halogen substituents on the dopaminergic receptor affinity of tetrahydroisoquinoline analogs, which are structurally related to 6-methoxyisoquinoline.

Comparative SAR Analysis with Related Isoquinoline and Quinoline Scaffolds

The structure-activity relationship of 6-methoxyisoquinoline and its derivatives can be further understood by comparing them with related heterocyclic scaffolds, primarily isoquinoline and quinoline. researchgate.net Isoquinoline and quinoline are structural isomers, both consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, but differing in the position of the nitrogen atom. nih.gov This seemingly small structural variance can lead to significant differences in their biological activities and how they interact with molecular targets. nih.gov

Generally, the isoquinoline scaffold is a key component in a wide array of biologically active natural products and synthetic compounds. rsc.org The tetrahydroisoquinoline (THIQ) ring system, in particular, is a well-studied pharmacophore found in numerous natural alkaloids with diverse biological activities. rsc.org The introduction of a nitrogen atom into a naphthalene (B1677914) system to form an isoquinoline or quinoline can influence binding affinities and pharmacokinetic properties. For example, in the context of melatonin (B1676174) receptor ligands, the presence of the nitrogen in an isoquinoline or tetrahydroisoquinoline structure, when compared to a naphthalene bioisostere, has been associated with a decrease in binding affinity but a notable improvement in pharmacokinetic properties.

Table 2: Comparative Bioactivities of Isoquinoline and Quinoline Derivatives

| Scaffold | Derivative Type | Key Substituent(s) | Observed Bioactivity |

| Isoquinoline | 1-Benzyl-tetrahydroisoquinoline | Halogen on benzyl (B1604629) ring | Modulation of dopamine receptor affinity. |

| Isoquinoline | General | Nitrogen in the ring system | Can improve pharmacokinetic properties. |

| Quinoline | General | 6-Fluoro | Enhanced antibacterial activity. nih.gov |

| Quinoline | 6-Methoxy-2-arylquinoline | 4-Hydroxymethyl | Key for P-glycoprotein inhibition. nih.gov |

This table provides a comparative overview of how different substituents on the isoquinoline and quinoline scaffolds influence their biological activities, offering a broader context for understanding the SAR of 6-methoxyisoquinoline.

Biological Activities and Pharmacological Research Applications

Anticancer Activity Research

Derivatives of 6-methoxyisoquinoline (B27300) and structurally similar compounds have shown promise in preclinical anticancer research, targeting various hallmarks of cancer.

The inhibition of cancer cell proliferation is a primary endpoint in the discovery of new anticancer drugs. Several studies have highlighted the potent antiproliferative effects of isoquinoline (B145761) and quinoline (B57606) derivatives. For instance, a series of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs were synthesized and evaluated for their anticancer activity. nih.gov Among these, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (a quinoline derivative) was identified as a highly potent and selective inhibitor of melanoma cell proliferation. nih.gov

Similarly, synthetic 2,3-arylpyridylindole derivatives have demonstrated significant cytotoxicity against human lung cancer cells (A549), with IC50 values in the low micromolar range. nih.gov The antiproliferative activity of these compounds underscores the potential of heterocyclic structures in the design of new anticancer agents.

Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer therapies. Research has shown that certain quinazolinedione derivatives can trigger apoptosis in breast cancer cells (MCF-7) primarily through the intrinsic apoptotic pathway. nih.gov This is evidenced by the upregulation of initiator caspase-9 and the tumor suppressor protein p53, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, 2-methoxyestradiol, a metabolite of estrogen, has been shown to induce apoptosis in K562 leukemia cells. Its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Bcl-2 itself is known to regulate a caspase activation program, which can be independent of the cytochrome c/Apaf-1/caspase-9 apoptosome, highlighting its central role in apoptosis regulation. nih.gov The cleavage of the Bcl-2 family protein Bid is also a critical step in caspase-2-induced apoptosis. medchemexpress.com

Table 1: Effect of Selected Compounds on Apoptotic Markers

| Compound/Derivative | Cell Line | Effect on Caspase-9 | Effect on Bcl-2 | Effect on Bax | PARP Cleavage |

|---|---|---|---|---|---|

| Quinazolinedione derivatives | MCF-7 | Upregulation | Downregulation | - | - |

| 2-Methoxyestradiol | K562 | Activation | Downregulation | Upregulation | Yes |

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Targeting the cell cycle is a valid strategy for cancer therapy. Several compounds with structural similarities to 6-methoxyisoquinoline have been found to induce cell cycle arrest, particularly at the G2/M phase.

For example, a stilbenoid compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was shown to induce a G2/M phase arrest in human lung cancer cells (A549). nih.gov This arrest was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, certain halogenated benzofuran (B130515) derivatives have been observed to cause G2/M phase arrest in liver cancer (HepG2) and lung cancer (A549) cells. mdpi.com In some breast cancer cell lines, a specific compound was also found to induce G2/M cell cycle arrest. researchgate.net Furthermore, some 2,3-arylpyridylindole derivatives have been shown to arrest the cell cycle at the G2/M phase at higher concentrations. nih.gov This collective evidence suggests that compounds with these core structures can effectively halt cell division at a critical checkpoint.

Table 2: Compounds Inducing G2/M Cell Cycle Arrest

| Compound/Derivative Class | Cell Line(s) |

|---|---|

| Stilbenoid | A549 |

| Halogenated Benzofuran | HepG2, A549 |

| 2,3-Arylpyridylindole | A549 |

| Unspecified Compound | SUM149, BCX-010 |

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is often linked to cancer. Developing inhibitors that target specific kinases is a major focus of modern oncology drug discovery.

A notable example is the discovery of PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov This compound, which features a 7-methoxyisoquinoline (B1361142) core, emerged from a fragment-based drug design campaign and demonstrated nanomolar potency in cellular assays. nih.gov Another related compound, PF-06426779, is also a potent and selective inhibitor of IRAK4 with an IC50 of 0.3 nM. medchemexpress.com

In the realm of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a negative regulator of T-cell activation. The discovery of pyrazolopyridine derivatives as selective HPK1 inhibitors represents a promising strategy to enhance antitumor immunity. nih.gov

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. biomedpharmajournal.org They are well-established targets for cancer chemotherapy. Certain molecules can interfere with these enzymes, leading to DNA damage and cell death. DNA intercalators are compounds that can insert themselves between the base pairs of DNA, disrupting its structure and function. researchgate.net

While direct evidence for 6-methoxyisoquinoline hydrochloride as a topoisomerase inhibitor or DNA intercalator is limited in the provided context, related heterocyclic compounds have demonstrated such activities. For instance, various quinazoline (B50416) and phthalazine (B143731) derivatives have been designed and synthesized as DNA intercalators and topoisomerase II inhibitors. researchgate.netresearchgate.netnih.gov The ability of amiloride (B1667095) and its analogs to intercalate into DNA and inhibit topoisomerase II has also been studied, suggesting that a planar, tricyclic conformation is important for this activity. nih.gov These findings suggest that the isoquinoline scaffold could potentially be modified to incorporate features necessary for DNA interaction and topoisomerase inhibition.

Cancer is characterized by the dysregulation of multiple signaling pathways that control cell growth, survival, and proliferation. Several derivatives of heterocyclic compounds have been shown to modulate these pathways.

The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival and growth. Quinazolinedione derivatives have been found to downregulate the phosphorylation of Akt (p-Akt) in breast cancer cells, thereby inhibiting this pro-survival pathway. nih.gov Similarly, 2,3-arylpyridylindole derivatives have been shown to inhibit the STAT3 and Akt signaling pathways. nih.gov

The tumor suppressor p53 plays a critical role in preventing cancer formation. In some cancer cells, mutant p53 can acquire new oncogenic functions, including the enhancement of intracellular reactive oxygen species (ROS) levels and interaction with the pro-inflammatory transcription factor NF-κB. nih.gov This highlights the complex interplay between p53 status and cellular redox balance in cancer.

Furthermore, the generation of ROS can be a double-edged sword in cancer. While promoting tumorigenesis at low levels, excessive ROS can induce cell death. Some halogenated benzofuran derivatives have been shown to increase the generation of ROS in cancer cells, contributing to their anticancer effects. mdpi.com

Preclinical In Vivo Efficacy Studies

While specific in vivo efficacy studies for this compound are not extensively detailed in the available literature, research on closely related isoquinoline and quinoline derivatives provides preclinical evidence of their potential therapeutic effects in animal models. For instance, new quinoxaline (B1680401) derivatives have been shown to attenuate neurodegeneration in mouse models of Parkinson's disease, marking them as interesting drug candidates. Similarly, tetrahydroisoquinoline (THIQ) derivatives have been incorporated into Alzheimer's disease studies, demonstrating potential in mitigating cognitive decline in mouse models. nih.gov In the realm of antimicrobial research, the therapeutic potential of related compounds has also been demonstrated. One study showed the in vivo efficacy of an iron-complexed 8-hydroxyquinoline (B1678124) in a murine skin infection model, suggesting its utility for topical applications.

Antimicrobial Activity Research

Isoquinoline alkaloids and their synthetic derivatives have attracted considerable attention for their broad-range antimicrobial properties. ontosight.ainih.gov This class of compounds has been investigated for activity against various pathogenic microbes, including bacteria and fungi. nih.govresearchgate.net

Research has demonstrated that isoquinoline compounds possess significant antibacterial properties, with activity against a spectrum of both Gram-positive and Gram-negative bacteria. ontosight.ainih.gov A new class of alkynyl isoquinoline compounds, for example, has shown strong bactericidal activity against a plethora of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov

Derivatives of tetrahydroisoquinoline (THIQ), a related structure, have also exhibited high and broad-range bactericidal activity. nih.gov In one study, a novel synthetic 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline was evaluated against Pseudomonas aeruginosa, a Gram-negative bacterium, and found to have a minimum inhibitory concentration (MIC) that inhibited over 90% of growth at concentrations ranging from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.com Vancomycin, a glycopeptide antibiotic, is typically effective against Gram-positive bacteria but not Gram-negative ones due to the latter's outer membrane acting as a permeation barrier. nih.govualberta.ca However, studies have explored strategies to enhance its spectrum. nih.gov The general antibacterial potential of the isoquinoline scaffold is widely recognized, with numerous investigations describing the moderate to potent activity of various derivatives. researchgate.net

Below is an interactive table summarizing the antibacterial activity of various isoquinoline derivatives against selected bacterial strains.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Derivative Class | Bacterial Strain | Type | Activity Noted | Citation(s) |

| Alkynyl Isoquinolines | Staphylococcus aureus (MRSA, VRSA) | Gram-Positive | Strong bactericidal activity | nih.gov |

| Tetrahydroisoquinolines (THIQs) | General | Gram-Positive & Gram-Negative | High and broad-range bactericidal activity | nih.gov |

| Dimethoxy-THIQ Derivative | Pseudomonas aeruginosa | Gram-Negative | MIC90: 6.0-24.0 µg/ml | internationalscholarsjournals.com |

| General Isoquinolines | Staphylococcus aureus | Gram-Positive | Significant antimicrobial properties | ontosight.ai |

| General Isoquinolines | Escherichia coli | Gram-Negative | Significant antimicrobial properties | ontosight.ai |

The antifungal potential of isoquinoline derivatives has also been a subject of investigation. researchgate.netnih.gov Studies have evaluated these compounds against various pathogenic fungi. For example, a range of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and tested for fungicide activities. nih.gov While many compounds in the series displayed limited antifungal effects, certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the greatest antifungal activity. nih.gov

Research into other related heterocyclic structures further supports the potential for developing antifungal agents from this broad chemical class. A study on 6-substituted amiloride analogs, which share a heterocyclic core, identified compounds with a 16-fold increase in activity against Cryptococcus neoformans. escholarship.org These hits also showed broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. escholarship.org Similarly, research on a different methoxy-containing compound, 6-methoxy-1H-indole-2-carboxylic acid, demonstrated promising antifungal activity against Candida albicans. nih.gov

The following table provides a summary of the antifungal activity observed in derivatives related to 6-methoxyisoquinoline.

Table 2: Antifungal Activity of Related Heterocyclic Compounds

| Compound/Derivative Class | Fungal Strain | Activity Noted | Citation(s) |

| Chlorinated THIQ Esters | General Fungi | Greatest antifungal activity within the tested series | nih.gov |

| 6-Substituted Amiloride Analogs | Cryptococcus neoformans | Up to 16-fold increase in activity | escholarship.org |

| 6-Substituted Amiloride Analogs | Multidrug-Resistant Isolates | Broad-spectrum activity | escholarship.org |

| 6-Methoxy-1H-indole-2-carboxylic acid | Candida albicans | Promising antimycotic activity | nih.gov |

The antimicrobial effects of isoquinoline and related quinoline compounds are attributed to several mechanisms of action. A primary mechanism is the disruption of bacterial cell integrity. It is thought that isoquinoline derivatives can interact with and disrupt the function of bacterial cell membranes. ontosight.ai Some isoquinolines are believed to inhibit the formation of the Z-ring, a critical component for bacterial cell division, and to intercalate with bacterial DNA. researchgate.net Proteomics studies on a specific tetrahydroisoquinoline derivative revealed that it inhibited or down-regulated the expression of proteins crucial for membrane integrity in P. aeruginosa. internationalscholarsjournals.com Furthermore, preliminary data on certain alkynyl isoquinolines suggest they perturb the cell wall and nucleic acid biosynthesis in S. aureus. nih.gov

Another significant mechanism involves the chelation of metal ions. Quinolone-type antibiotics are known to form complexes with metals. researchgate.net This action can disturb the permeability of the bacterial cell wall, leading to a higher influx of the drug into the cell. researchgate.net Some quinoline derivatives act as metallophores, which can transport metal ions like copper and zinc into the bacterial cell, leading to intoxication and cell death.

Neurodegenerative Disease Research

Heterocyclic compounds, including the isoquinoline scaffold, are an intriguing area of research for the development of new therapeutic drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Many clinically approved drugs for these conditions feature heterocyclic cores. nih.govresearchgate.net

The tetrahydroisoquinoline (THIQ) scaffold is considered valuable in the development of treatments for Alzheimer's disease (AD) due to its neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov Derivatives of THIQ, such as Dauricine, have been shown to exhibit strong antioxidant effects by protecting cells from oxidative stress. nih.gov The neuroprotective potential of these compounds is linked to their ability to target various altered signaling pathways. nih.gov For instance, some 6,7-dimethoxyquinazoline-4(3H)-one derivatives, which share a dimethoxy substitution pattern, have been found to inhibit acetylcholinesterase, a key target in AD therapy. bmpcjournal.ru These compounds also demonstrated moderate properties in reducing the aggregation of β-amyloid particles, a hallmark of Alzheimer's pathology. bmpcjournal.ru

In the context of Parkinson's disease (PD), which is characterized by the loss of dopaminergic neurons, isoquinoline-related structures have also shown promise. nih.gov Research on quinoxaline derivatives has led to the identification of neuroprotective compounds that can attenuate neurodegeneration in cellular and animal models of PD. europa.eu The therapeutic potential of heterocyclic compounds in these diseases often lies in their ability to address common underlying factors such as oxidative stress, protein aggregation, and neuroinflammation. researchgate.net

Modulation of Protein Misfolding and Amyloid Formation

The misfolding of proteins from their native functional states into ordered, insoluble amyloid aggregates is a phenomenon linked to a wide range of human disorders, including prominent neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov This process involves a conformational transition, often from α-helical structures to β-sheet-rich structures, which exposes hydrophobic residues and promotes aggregation into stable amyloid fibrils. nih.gov The resulting amyloid plaques and their oligomeric precursors are associated with the cellular dysfunction and tissue damage that characterize these diseases. nih.gov

Currently, there is no specific research available in the reviewed literature that directly investigates the effects of this compound on protein misfolding or the formation of amyloid aggregates. The development of therapeutic strategies to inhibit or modulate this aggregation process is a significant goal in modern medicine, with compounds like curcumin (B1669340) having been investigated for their anti-amyloidogenic activities. nih.govnih.gov Understanding how different chemical structures might interfere with amyloidogenic pathways remains a key area of research. dntb.gov.ua

Enzyme Inhibition in Neurodegenerative Pathways (e.g., Acetylcholinesterase, Monoamine Oxidase)

While direct studies on the inhibitory action of this compound on key enzymes in neurodegenerative pathways, such as acetylcholinesterase or monoamine oxidase, are not prominent in the available literature, the broader class of isoquinoline alkaloids has demonstrated significant neuroprotective potential. mdpi.com The neuroprotective mechanisms of these alkaloids are varied and can include reducing oxidative damage and inhibiting the production of intracellular toxic proteins. mdpi.com For example, certain isoquinoline alkaloids like tetrahydropalmatine (B600727) have been shown to reduce oxidative stress by boosting levels of antioxidant enzymes. mdpi.com Given the shared core structure, this suggests a potential, though as yet unexplored, avenue for research into the enzymatic inhibitory activities of 6-methoxyisoquinoline derivatives.

Anti-inflammatory and Neuroprotective Mechanisms

Research into derivatives of 6-methoxyisoquinoline has revealed significant anti-inflammatory and neuroprotective properties. A closely related compound, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (AMTIQ), has been shown to protect nigral dopaminergic neurons, which are critical in the context of Parkinson's disease. nih.gov In studies using lipopolysaccharide-activated microglial cells, AMTIQ demonstrated potent anti-inflammatory effects by lowering nitric oxide levels and downregulating the gene expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines such as IL-1β and TNF-α. nih.gov This action was associated with the attenuation of the nuclear translocation of NF-κB, a key regulator of inflammatory responses. nih.gov

Similarly, another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion. nih.gov Its mechanism involves inhibiting oxidative stress, which in turn reduces the subsequent inflammatory response and apoptosis (programmed cell death). nih.gov The broader class of isoquinoline alkaloids is recognized for its significant anti-inflammatory capabilities, which are considered crucial for their neuroprotective effects. mdpi.com

Table 1: Anti-inflammatory Effects of AMTIQ in Activated Microglial Cells

| Parameter Measured | Effect of AMTIQ | Implied Mechanism | Source |

|---|---|---|---|

| Nitric Oxide (NO) Levels | Lowered | Reduction of inflammatory mediators | nih.gov |

| iNOS Gene Expression | Downregulated | Inhibition of pro-inflammatory enzyme production | nih.gov |

| IL-1β Gene Expression | Repressed | Suppression of pro-inflammatory cytokines | nih.gov |

| TNF-α Gene Expression | Repressed | Suppression of pro-inflammatory cytokines | nih.gov |

Receptor Modulation (e.g., μ-opioid receptor)

The μ-opioid receptor (MOR) is a primary target for potent analgesic drugs and plays a crucial role in pain modulation. nih.govwikipedia.org As a G-protein-coupled receptor (GPCR), its activation typically leads to inhibitory cellular effects, such as the suppression of neurotransmitter release, which underlies analgesia. nih.gov The MOR is a complex system with various isoforms, including the canonical seven-transmembrane (7TM) variant and alternatively spliced versions like the six-transmembrane (6TM) isoform, which may mediate different cellular signals. nih.govmcgill.ca

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound acts as a modulator of the μ-opioid receptor. The modulation of this receptor, whether through agonism, antagonism, or allosteric mechanisms, is a major focus of pharmaceutical development aimed at creating effective analgesics with fewer side effects like tolerance and respiratory depression. biorxiv.orgmdpi.com The discovery of negative allosteric modulators (NAMs) for the µOR, for instance, represents a promising strategy for developing new treatments for opioid overdose. biorxiv.org

Other Significant Biological Activities

Analgesic Potential

While direct studies on this compound are scarce, research on a related derivative highlights the analgesic potential of this chemical family. The compound 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated pronounced analgesic activity in preclinical models. biomedpharmajournal.org In the "hot plate" test, a standard method for assessing pain sensitivity, this compound showed high analgesic efficacy by significantly increasing the threshold for pain sensitivity in response to thermal stimuli, outperforming the reference drugs used in the study. biomedpharmajournal.org This finding suggests that the tetrahydroisoquinoline scaffold, which is structurally related to 6-methoxyisoquinoline, could be a promising foundation for developing new non-narcotic analgesics. biomedpharmajournal.org

Table 2: Analgesic Activity of a 6-Methoxyisoquinoline Derivative

| Test Model | Compound | Key Finding | Source |

|---|---|---|---|

| Hot Plate Test | 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Showed high analgesic activity by increasing the pain sensitivity threshold. | biomedpharmajournal.org |

Cardiovascular Effects (Vasodilatory, Anti-hypertensive)

The regulation of blood pressure is a critical physiological process, and various classes of drugs are used to treat hypertension, often by inducing vasodilation (the widening of blood vessels). youtube.com Mechanisms for achieving vasodilation include the blockade of calcium channels in vascular smooth muscle, which inhibits contraction, and the opening of potassium channels. youtube.comnih.gov

Specific research on the cardiovascular effects, such as vasodilatory or anti-hypertensive actions, of this compound was not found in the reviewed literature. However, the broader category of isoquinoline-derived compounds includes agents with known cardiovascular effects. For example, some antihypertensive agents work by relaxing arteriolar smooth muscle to decrease peripheral vascular resistance. nih.gov Given the diverse pharmacological activities of the isoquinoline alkaloid family, investigating the potential impact of this compound on the cardiovascular system could be a relevant area for future study. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent biological activity of the isoquinoline (B145761) scaffold serves as a compelling starting point for chemical modification. wisdomlib.org Future research will likely concentrate on the strategic derivatization of 6-methoxyisoquinoline (B27300) hydrochloride to amplify its therapeutic potential. The synthesis of novel analogs through various chemical reactions is a key strategy to explore and expand the bioactivity of the parent compound. researchgate.netrsc.org

Classic synthetic strategies like the Bischler-Napieralski or Pomeranz-Fritsch reactions provide established routes to the isoquinoline core, which can then be subjected to further modifications. wisdomlib.orgnih.gov For instance, the introduction of different functional groups at various positions on the isoquinoline ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. acs.org Research into creating a diverse library of 6-methoxyisoquinoline derivatives, such as those with different substituents on the aromatic ring or modifications to the nitrogen atom, could lead to the discovery of compounds with enhanced potency and selectivity. researchgate.netnih.gov

One promising approach involves the synthesis of hybrid molecules, where the 6-methoxyisoquinoline scaffold is combined with other known bioactive moieties. nih.gov For example, creating hybrids with flavonoids has been shown to increase lipophilicity and improve antioxidant potential. mdpi.com Similarly, the development of fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, has yielded compounds with potent cytotoxic activity. nih.govnih.govresearchgate.net These strategies highlight the vast chemical space available for exploration, starting from the 6-methoxyisoquinoline hydrochloride framework.

Table 1: Examples of Derivatization Strategies for Isoquinoline Scaffolds

| Strategy | Description | Potential Outcome |

| Functional Group Modification | Introduction of various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the isoquinoline core. | Enhanced potency, altered selectivity, improved pharmacokinetic properties. researchgate.netacs.org |

| Hybrid Molecule Synthesis | Combining the isoquinoline scaffold with other bioactive molecules (e.g., flavonoids, sulfonamides). | Synergistic effects, novel mechanisms of action, improved bioactivity. nih.govmdpi.com |

| Fused Ring Systems | Creation of polycyclic structures by fusing other heterocyclic rings to the isoquinoline framework (e.g., pyrrolo[2,1-a]isoquinolines). | Potent and specific biological activities, such as cytotoxicity. nih.govnih.govresearchgate.net |

| Quaternization | Modification of the isoquinoline nitrogen to form quaternary ammonium (B1175870) salts. | Altered solubility and potential for enhanced interaction with certain biological targets. researchgate.net |

Advanced Mechanistic Elucidation of Biological Effects

While isoquinoline alkaloids are known to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, the precise mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.govresearchgate.net Future research must delve deeper into the molecular pathways through which this compound and its derivatives exert their effects.

Tetrahydroisoquinoline-based compounds, for example, have been shown to act through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and causing cell cycle arrest in cancer cells. nih.govresearchgate.net Investigating whether 6-methoxyisoquinoline derivatives share these mechanisms or possess novel ones is a critical area of study. Advanced techniques in molecular and cell biology will be instrumental in identifying specific protein targets and signaling pathways modulated by these compounds.

For instance, studies on other isoquinoline derivatives have identified their potential to inhibit key enzymes involved in disease progression, such as kinases or polymerases. nih.gov Determining the inhibitory profile of this compound and its analogs against a panel of disease-relevant enzymes could reveal novel therapeutic targets. nih.gov Furthermore, understanding how structural modifications impact these mechanisms will be crucial for designing more potent and selective agents. acs.org

Translational Research and Preclinical Development